5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid
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Overview
Description
“5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” is a chemical compound . The molecular formula of the compound is C13H10O4S .
Synthesis Analysis
The synthesis of compounds similar to “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 . This yields a sulfonamide derivative, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .Molecular Structure Analysis
The molecular structure of “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” can be determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” include a molecular weight of 416.5, XLogP3 of 2.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 7 .Scientific Research Applications
Antibacterial Activity
Sulfonamides (sulfa drugs) are well-known antibacterial agents due to their low cost, minimal toxicity, and effectiveness against various bacterial strains. In this context, the compound you’ve mentioned was investigated for its antibacterial potential. The results revealed that it inhibits bacterial biofilm growth in both Escherichia coli and Bacillus subtilis. Specifically, it was the best antibacterial agent against B. subtilis (with 60.04% biofilm growth inhibition) and the second most active against E. coli .
Biological Enzyme Inhibition
The studied compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This suggests potential applications in enzyme-related research and drug development .
Pharmacophore for Drug Design
Benzodioxane and its derivatives serve as important pharmacophores across various therapeutic areas. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin (extracted from Silybum marianum) contains a 1,4-benzodioxane ring system and exhibits remarkable anti-hepatotoxic and antibacterial activity. The presence of this moiety in the compound you’ve mentioned could inspire drug design efforts .
Mechanism of Action
Target of Action
The primary targets of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for various infections and diseases in humans.
Mode of Action
The compound interacts with these bacterial strains, inhibiting their growth and multiplication . It achieves this by disrupting the formation of bacterial biofilms, which are protective structures that bacteria form to resist antibiotics and the immune system .
Biochemical Pathways
It’s known that the compound interferes with the process of biofilm formation, disrupting the bacteria’s ability to protect themselves and multiply .
Pharmacokinetics
The compound has shown significant antibacterial activity, suggesting that it is able to reach its targets effectively .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication. This leads to a decrease in the number of pathogenic bacteria, helping to control and eliminate bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its targets . Additionally, the presence of other substances or compounds can potentially interact with the compound, affecting its action .
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVOTGBTGIHSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid |
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